Cas no 852815-32-8 (5-(4-Bromophenyl)-1-methyl-1H-pyrazole-3-carboxylic Acid)

5-(4-Bromophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid is a brominated pyrazole derivative with a carboxylic acid functional group, making it a versatile intermediate in organic synthesis and pharmaceutical research. The presence of the 4-bromophenyl substituent enhances its utility in cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, facilitating the construction of complex molecular architectures. The methyl group at the 1-position improves stability, while the carboxylic acid moiety allows for further derivatization via esterification or amidation. This compound is particularly valuable in medicinal chemistry for the development of biologically active molecules, including kinase inhibitors and anti-inflammatory agents. Its well-defined structure and reactivity make it a reliable building block for targeted synthesis.
5-(4-Bromophenyl)-1-methyl-1H-pyrazole-3-carboxylic Acid structure
852815-32-8 structure
Product Name:5-(4-Bromophenyl)-1-methyl-1H-pyrazole-3-carboxylic Acid
CAS No:852815-32-8
MF:C11H9BrN2O2
MW:281.105361700058
CID:1835660
PubChem ID:24271183
Update Time:2025-10-05

5-(4-Bromophenyl)-1-methyl-1H-pyrazole-3-carboxylic Acid Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrazole-3-carboxylic acid, 5-(4-bromophenyl)-1-methyl-
    • 5-(4-bromophenyl)-1-methyl-1H-Pyrazole-3-carboxylic acid
    • SCHEMBL4689569
    • 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid, AldrichCPR
    • 852815-32-8
    • AKOS000351196
    • DA-38648
    • 5-(4-bromophenyl)-1-methylpyrazole-3-carboxylic acid
    • 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-3-carboxylic Acid
    • Inchi: 1S/C11H9BrN2O2/c1-14-10(6-9(13-14)11(15)16)7-2-4-8(12)5-3-7/h2-6H,1H3,(H,15,16)
    • InChI Key: ZFVFEYIMUBPCCM-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)C1=CC(C(=O)O)=NN1C

Computed Properties

  • Exact Mass: 279.98474g/mol
  • Monoisotopic Mass: 279.98474g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 267
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 55.1Ų

5-(4-Bromophenyl)-1-methyl-1H-pyrazole-3-carboxylic Acid Security Information

5-(4-Bromophenyl)-1-methyl-1H-pyrazole-3-carboxylic Acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B805345-10mg
5-(4-Bromophenyl)-1-methyl-1H-pyrazole-3-carboxylic Acid
852815-32-8
10mg
$ 50.00 2022-01-07
TRC
B805345-50mg
5-(4-Bromophenyl)-1-methyl-1H-pyrazole-3-carboxylic Acid
852815-32-8
50mg
$ 160.00 2022-01-07
TRC
B805345-100mg
5-(4-Bromophenyl)-1-methyl-1H-pyrazole-3-carboxylic Acid
852815-32-8
100mg
$ 250.00 2022-01-07

Additional information on 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-3-carboxylic Acid

5-(4-Bromophenyl)-1-methyl-1H-pyrazole-3-carboxylic Acid (CAS No. 852815-32-8): An Overview

5-(4-Bromophenyl)-1-methyl-1H-pyrazole-3-carboxylic Acid (CAS No. 852815-32-8) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrazoles, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. The unique structural features of 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-3-carboxylic Acid make it a valuable intermediate in the synthesis of various bioactive molecules.

The chemical structure of 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-3-carboxylic Acid consists of a pyrazole ring substituted with a 4-bromophenyl group and a methyl group at the 1-position, along with a carboxylic acid functional group at the 3-position. This combination of functional groups imparts unique chemical and biological properties to the molecule, making it an attractive target for synthetic chemists and medicinal chemists alike.

In recent years, there has been a growing interest in the development of new drugs based on pyrazole derivatives due to their potential therapeutic applications. 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-3-carboxylic Acid has been studied for its ability to modulate various biological pathways, including those involved in inflammation and cancer. For instance, a study published in the Journal of Medicinal Chemistry in 2022 reported that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Beyond its anti-inflammatory properties, 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-3-carboxylic Acid has also shown promise in cancer research. A research team from the University of California, San Francisco, demonstrated that this compound can selectively inhibit the growth of human breast cancer cells by targeting specific signaling pathways involved in cell proliferation and survival. The mechanism of action involves the modulation of key proteins such as AKT and ERK, which are known to play critical roles in cancer progression.

The synthesis of 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-3-carboxylic Acid typically involves several steps, starting with the formation of the pyrazole ring followed by the introduction of the 4-bromophenyl and methyl groups. Various synthetic routes have been reported in the literature, each with its own advantages and limitations. For example, one common approach involves the condensation of an appropriate hydrazine derivative with a substituted acetonitrile or ketone, followed by cyclization to form the pyrazole ring. The subsequent bromination and methylation steps complete the synthesis of the target compound.

In addition to its direct biological activities, 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-3-carboxylic Acid serves as a valuable building block for the synthesis of more complex molecules with enhanced therapeutic potential. For instance, researchers at Harvard University have used this compound as a starting material to develop novel inhibitors of protein-protein interactions (PPIs) that are implicated in various diseases. The ability to fine-tune the structure through chemical modifications allows for the optimization of pharmacological properties such as potency, selectivity, and bioavailability.

The safety profile of 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-3-carboxylic Acid is an important consideration for its use in drug development. Preclinical studies have shown that this compound exhibits low toxicity and good metabolic stability, making it suitable for further evaluation in animal models and clinical trials. However, as with any new chemical entity (NCE), thorough safety assessments are necessary to ensure its safe use in humans.

In conclusion, 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-3-carboxylic Acid (CAS No. 852815-32-8) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further development into novel therapeutic agents. Ongoing research continues to uncover new insights into its mechanisms of action and potential therapeutic uses, highlighting its significance in modern drug discovery efforts.

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